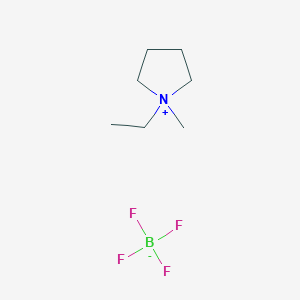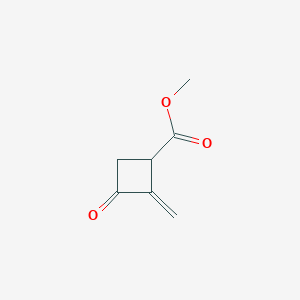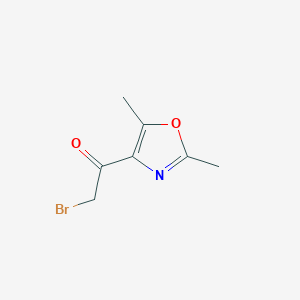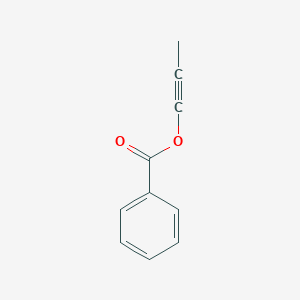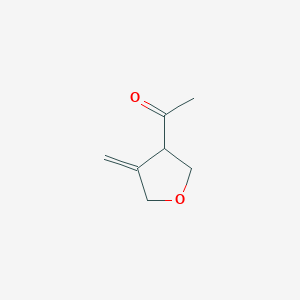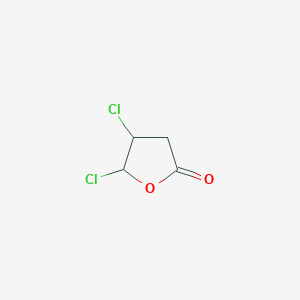
4,5-Dichlorooxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichlorooxolan-2-one (DCO) is a chemical compound used in scientific research for various purposes. It is a cyclic carbonate derivative of glycerol and is also known as dichloromethyl oxirane. DCO is a highly reactive chemical that is used in the synthesis of various organic compounds.
Mechanism of Action
DCO is a highly reactive chemical that can react with various nucleophiles such as alcohols, amines, and thiols. DCO reacts with nucleophiles to form cyclic carbonates. The reaction is catalyzed by various catalysts such as zinc, magnesium, and aluminum compounds. DCO can also react with water to form glycerol and hydrogen chloride gas.
Biochemical and Physiological Effects:
DCO is not used in drug usage or dosage, and therefore, the biochemical and physiological effects of DCO are not fully understood. However, DCO is known to be a highly reactive chemical that can react with various biological molecules such as proteins, nucleic acids, and lipids. DCO can also cause irritation to the skin, eyes, and respiratory system.
Advantages and Limitations for Lab Experiments
DCO is a highly reactive chemical that is used in various laboratory experiments. The advantages of DCO include its high reactivity, low toxicity, and ease of synthesis. The limitations of DCO include its highly reactive nature, which can make it difficult to handle, and its potential to cause irritation to the skin, eyes, and respiratory system.
Future Directions
There are several future directions for the use of DCO in scientific research. DCO can be used in the synthesis of new organic compounds with unique properties. DCO can also be used in the preparation of new materials with improved mechanical and thermal properties. DCO can be used in the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety. DCO can also be used in the development of new catalysts for organic reactions.
Conclusion:
In conclusion, 4,5-Dichlorooxolan-2-one (DCO) is a highly reactive chemical that is used in scientific research for various purposes. DCO is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. DCO is a highly reactive chemical that can react with various nucleophiles and cause irritation to the skin, eyes, and respiratory system. The advantages of DCO include its high reactivity, low toxicity, and ease of synthesis. The limitations of DCO include its highly reactive nature, which can make it difficult to handle. There are several future directions for the use of DCO in scientific research, including the synthesis of new organic compounds and the development of new catalysts for organic reactions.
Synthesis Methods
DCO can be synthesized by the reaction of glycerol with phosgene in the presence of a base. The reaction produces DCO and hydrogen chloride gas. DCO can also be synthesized by the reaction of glycerol with chloroform in the presence of a base. The reaction produces DCO and hydrochloric acid.
Scientific Research Applications
DCO is used in scientific research for various purposes. It is used as a building block in the synthesis of various organic compounds such as cyclic carbonates, lactones, and amino acids. DCO is also used in the synthesis of chiral compounds. DCO is used as a reagent in the preparation of polyurethanes and polycarbonates. DCO is used as a starting material in the synthesis of various pharmaceuticals and agrochemicals.
properties
CAS RN |
114434-99-0 |
|---|---|
Product Name |
4,5-Dichlorooxolan-2-one |
Molecular Formula |
C4H4Cl2O2 |
Molecular Weight |
154.98 g/mol |
IUPAC Name |
4,5-dichlorooxolan-2-one |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-1-3(7)8-4(2)6/h2,4H,1H2 |
InChI Key |
XBHAKMVKQPJLNK-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1=O)Cl)Cl |
Canonical SMILES |
C1C(C(OC1=O)Cl)Cl |
synonyms |
2(3H)-Furanone,4,5-dichlorodihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)






